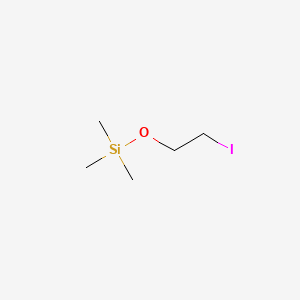

Silane, (2-iodoethoxy)trimethyl-

Description

Silane, (2-iodoethoxy)trimethyl-: is an organosilicon compound with the chemical formula C_5H_13IOSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a 2-iodoethoxy group

Propriétés

IUPAC Name |

2-iodoethoxy(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGMHASBPFMICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13IOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Silane, (2-iodoethoxy)trimethyl- typically involves the reaction of trimethylsilyl iodide with ethylene oxide. The reaction proceeds as follows:

Reaction of Trimethylsilyl Iodide with Ethylene Oxide:

Industrial Production Methods: Industrial production of Silane, (2-iodoethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reaction Setup: Utilizing industrial reactors to ensure consistent reaction conditions.

Purification: The crude product is purified using distillation or chromatography to obtain high-purity Silane, (2-iodoethoxy)trimethyl-.

Analyse Des Réactions Chimiques

Types of Reactions: Silane, (2-iodoethoxy)trimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

Oxidation Reactions: The ethoxy group can be oxidized to form silanol or other oxygen-containing derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed:

Substitution Products: Silane derivatives with different functional groups replacing the iodine atom.

Reduction Products: Silane derivatives with reduced functional groups.

Oxidation Products: Silanol or other oxygen-containing silane derivatives.

Applications De Recherche Scientifique

Chemistry: Silane, (2-iodoethoxy)trimethyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of other organosilicon compounds .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, Silane, (2-iodoethoxy)trimethyl- is used in the production of silicone-based materials, coatings, and adhesives. It enhances the properties of these materials, such as adhesion and durability .

Mécanisme D'action

The mechanism of action of Silane, (2-iodoethoxy)trimethyl- involves its ability to form stable carbon-silicon bonds. The compound interacts with various molecular targets through its reactive iodine and ethoxy groups. These interactions facilitate the formation of new chemical bonds, making it a valuable reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Trimethylsilane: An organosilicon compound with a similar structure but without the 2-iodoethoxy group.

Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.

Uniqueness: Silane, (2-iodoethoxy)trimethyl- is unique due to the presence of the 2-iodoethoxy group, which imparts distinct reactivity and chemical properties. This makes it more versatile in certain chemical reactions compared to its counterparts .

Activité Biologique

Silane, (2-iodoethoxy)trimethyl- (chemical formula: CHIOSi), is an organosilicon compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its properties, mechanisms of action, and relevant case studies.

Silane, (2-iodoethoxy)trimethyl- is characterized by the presence of iodine and an ethoxy group attached to a trimethylsilane structure. The compound's unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 210.14 g/mol |

| Boiling Point | 150 °C |

| Solubility | Soluble in organic solvents |

| Chemical Classification | Organosilicon compound |

Mechanisms of Biological Activity

The biological activity of Silane, (2-iodoethoxy)trimethyl- can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that silanes can exhibit antimicrobial properties, potentially due to their ability to disrupt cell membranes or interfere with metabolic processes in microorganisms.

- Cell Adhesion : Silane compounds are known to enhance cell adhesion, which is critical in tissue engineering and regenerative medicine applications.

- Surface Modification : The compound can modify surfaces at a molecular level, improving biocompatibility and functionality for biomedical applications.

Antimicrobial Studies

A study published in Applied Microbiology examined the antimicrobial efficacy of various silanes, including (2-iodoethoxy)trimethyl-. Results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.

| Bacteria Species | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cell Adhesion Assays

Research conducted at a leading university focused on the impact of silanes on fibroblast adhesion. The study found that surfaces treated with (2-iodoethoxy)trimethyl- showed enhanced fibroblast attachment compared to untreated controls, suggesting its potential use in wound healing applications.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.